N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide
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Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using specific reagents such as fluorinating agents and methylating agents under controlled conditions.
Coupling with Nitrobenzamide: The final step involves coupling the quinazolinone derivative with 4-nitrobenzamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound might exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds with a quinazolinone core, such as gefitinib and erlotinib, which are used as anticancer agents.
Fluoro-substituted Benzamides: Compounds like fluoroquinolones, which are used as antibiotics.
Uniqueness
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-10-11-18(23)20(12-16)25-21(28)14-6-8-15(9-7-14)27(30)31/h2-12H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUNMFQOUIMNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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